anilino(phenyl)acetic acid

Description

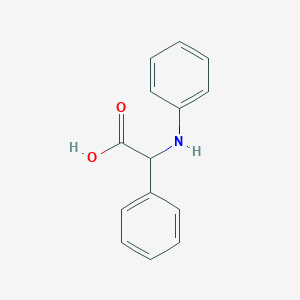

anilino(phenyl)acetic acid is a versatile organic compound with the molecular formula C14H13NO2 . It is known for its applications in various fields, including chemistry, biology, and medicine. This compound is structurally characterized by an aniline group attached to a phenylacetic acid moiety, making it a member of the arylacetic acid derivatives.

Properties

IUPAC Name |

2-anilino-2-phenylacetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13NO2/c16-14(17)13(11-7-3-1-4-8-11)15-12-9-5-2-6-10-12/h1-10,13,15H,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NFEVMRNCAGDLBK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(C(=O)O)NC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001346520 | |

| Record name | alpha-(Phenylamino)benzeneacetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001346520 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

227.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3684-12-6 | |

| Record name | α-(Phenylamino)benzeneacetic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3684-12-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Glycine, N,2-diphenyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003684126 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Anilino-2-phenylacetic acid | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=3335 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | alpha-(Phenylamino)benzeneacetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001346520 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Phenyl(phenylamino)acetic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Electrochemical Synthesis via C–C Coupling Reaction

One advanced and environmentally friendly method for synthesizing anilino(phenyl)acetic acid involves an electrochemical C–C coupling reaction utilizing carbon dioxide as a reagent.

- Setup: An undivided electrochemical cell equipped with magnesium as a sacrificial anode and platinum as an inert cathode.

- Reagents: Imine derivative (e.g., 0.54 mmol), acetonitrile as solvent, and a supporting electrolyte such as tetra-n-propylammonium chloride (TPAC).

- Conditions: Electrolysis at 25°C with a constant current density of 15 mA/cm².

- CO2 Atmosphere: Continuous CO2 gas flow at atmospheric pressure (1 atm) for about 10 hours to facilitate carboxylation.

- Workup: Removal of solvent under reduced pressure, extraction with diethyl ether to remove ionic impurities, drying with anhydrous magnesium sulfate, and recrystallization from ethanol.

- High selectivity with no side products.

- Mild reaction conditions.

- Simple purification.

- Potential for scale-up with environmentally benign reagents.

- The product structure was confirmed by advanced spectroscopic techniques (1H NMR, 13C NMR, IR, ESI-MS).

- Analogous derivatives with polar substituents showed enhanced biological activity, indicating the method’s versatility for functionalized analogs.

| Parameter | Details |

|---|---|

| Electrochemical cell | Undivided, Mg anode, Pt cathode |

| Solvent | Acetonitrile (CH3CN) |

| Supporting electrolyte | TPAC (5 mmol) |

| Temperature | 25°C |

| Current density | 15 mA/cm² |

| CO2 pressure | 1 atm |

| Reaction time | 10 hours |

| Purification | Recrystallization from ethanol |

Source: Electrochemical synthesis and antimicrobial evaluation study

Chemical Synthesis via Esterification and Hydrolysis

Another classical approach involves the formation of an ester intermediate followed by hydrolysis to yield this compound derivatives.

- Starting Material: Sodium salt of a substituted anilino phenyl acetic acid.

- Esterification: Reaction with tert-butyl chloroacetate in a polar protic solvent such as dimethylformamide (DMF).

- Conditions: Temperature maintained between 50°C and 60°C, preferably around 55°C to 60°C.

- Isolation: Cooling the reaction mixture, quenching in chilled water below 15°C, and filtration to isolate the ester intermediate.

- Hydrolysis: Acid hydrolysis of the ester to yield the free acid.

- Additional Steps: Preparation of tert-butyl chloroacetate via reaction of chloroacetyl chloride with dimethyl aniline, followed by addition of tert-butanol at low temperatures (10–12°C).

- High yield and purity.

- Commercial viability due to safer reaction conditions compared to hydrogenolysis.

- Scalable for industrial production.

- The process avoids hazardous hydrogenolysis steps.

- Reaction parameters such as temperature and solvent polarity critically influence yield.

- The method is applicable to various substituted anilino phenyl acetic acid derivatives, including pharmaceutically relevant compounds like aceclofenac.

| Step | Conditions/Details |

|---|---|

| Esterification solvent | Dimethylformamide (DMF) |

| Temperature | 50–60°C (optimal 55–60°C) |

| Quenching temperature | Below 15°C |

| Isolation method | Filtration under solubility conditions |

| Hydrolysis agent | Acidic hydrolysis (dilute HCl) |

| Intermediate preparation | Chloroacetyl chloride + dimethyl aniline + tert-butanol at 10–12°C |

Source: Patent on phenyl acetic acid derivatives preparation

Base-Catalyzed Cyclization and Condensation Reactions

This method involves the synthesis of this compound derivatives through base-catalyzed cyclization or condensation reactions.

- Starting Materials: 2,6-dihaloaniline derivatives reacted with acetyl chloride to form intermediates.

- Cyclization: Base-catalyzed cyclization of esters using sodium hydroxide or other alkali metal carbonates.

- Condensation: Conversion of carboxylic acids to amides or esters using carbodiimide reagents.

- Workup: Acidification with dilute hydrochloric acid, extraction with ethyl acetate, washing with brine, and drying over magnesium sulfate.

- Versatile for different substituted derivatives.

- Well-established protocols with standard reagents.

- Suitable for producing inhibitors of specific enzymes (e.g., phospholipase A2).

- The process allows selective modification of substituents on the aniline ring.

- Cyclodehydrating agents enhance the efficiency of cyclization.

- The method is adaptable for preparing various amide and ester derivatives.

| Step | Conditions/Details |

|---|---|

| Base for cyclization | Sodium hydroxide or alkali metal carbonate |

| Cyclodehydrating agent | Carbodiimide |

| Extraction solvent | Ethyl acetate |

| Drying agent | Magnesium sulfate (MgSO4) |

| Acidification agent | Dilute hydrochloric acid |

Source: Patent on 2-anilino phenylacetic acid derivatives synthesis

Summary Table of Preparation Methods

Chemical Reactions Analysis

Types of Reactions: anilino(phenyl)acetic acid undergoes various chemical reactions, including:

Oxidation: This reaction can lead to the formation of quinone derivatives.

Reduction: Reduction reactions typically yield amine derivatives.

Substitution: Substitution reactions can occur at the aniline or phenylacetic acid moiety, leading to a variety of substituted products.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride are often used.

Substitution: Halogenating agents and other electrophiles are commonly employed in substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while reduction can produce amine derivatives .

Scientific Research Applications

Chemical Properties and Structure

Anilino(phenyl)acetic acid is characterized by an aniline group attached to a phenylacetic acid moiety. Its structure allows it to engage in various chemical reactions, making it a valuable building block in organic synthesis. The compound's molecular weight is approximately 227.26 Da, which influences its pharmacokinetic properties and biological activities .

Scientific Research Applications

The applications of this compound can be categorized into several domains:

Chemistry

- Building Block in Synthesis : this compound serves as a precursor for synthesizing more complex organic molecules. It is utilized in various chemical reactions, including acylation and amidation processes.

- Reagent in Reactions : It acts as a reagent in organic reactions, contributing to the formation of new compounds .

Biology

- Biological Activities : Research indicates potential anti-inflammatory and antimicrobial properties of this compound. Its structural similarity to non-steroidal anti-inflammatory drugs (NSAIDs) like ibuprofen suggests it may exhibit similar therapeutic effects .

- Mechanism of Action : The compound interacts with cellular targets, potentially influencing biochemical pathways related to inflammation and microbial activity .

Medicine

- Potential NSAID : Due to its structural characteristics, this compound is explored as a candidate for new NSAIDs. Studies have demonstrated its efficacy in reducing inflammation and pain associated with various conditions .

- Pharmacological Testing : In vivo studies have shown that derivatives of this compound can inhibit the activity of enzymes involved in inflammatory pathways, such as phospholipase A2 and lipoxygenase .

Case Study 1: Anti-inflammatory Effects

A study conducted on the anti-inflammatory properties of this compound derivatives demonstrated significant inhibition of paw edema in rat models. The results indicated that these compounds effectively reduced inflammation comparable to established NSAIDs .

Case Study 2: Antimicrobial Activity

Research investigating the antimicrobial efficacy of this compound found that certain derivatives exhibited potent activity against various bacterial strains. This suggests potential applications in developing new antimicrobial agents .

Data Tables

| Application Area | Specific Use | Observed Effects |

|---|---|---|

| Chemistry | Building block for organic synthesis | Facilitates formation of complex molecules |

| Biology | Anti-inflammatory agent | Reduces inflammation in animal models |

| Medicine | Potential NSAID | Pain relief comparable to ibuprofen |

Mechanism of Action

The mechanism of action of anilino(phenyl)acetic acid involves its interaction with specific molecular targets and pathways. As an NSAID, it is believed to inhibit the activity of cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory process. By inhibiting these enzymes, the compound reduces the production of pro-inflammatory mediators, thereby exerting its anti-inflammatory effects .

Comparison with Similar Compounds

Ibuprofen: Another arylacetic acid derivative with anti-inflammatory properties.

Naproxen: A structurally similar NSAID with similar therapeutic effects.

Diclofenac: An NSAID with a similar mechanism of action but different structural features.

Uniqueness: anilino(phenyl)acetic acid stands out due to its unique combination of aniline and phenylacetic acid moieties, which confer distinct chemical and biological properties. Its versatility in various chemical reactions and potential therapeutic applications make it a valuable compound in scientific research.

Biological Activity

Anilino(phenyl)acetic acid, particularly in its derivative forms, has garnered significant attention in pharmacological research due to its diverse biological activities. This compound exhibits properties that are beneficial in treating various inflammatory conditions and has potential applications in cancer therapy. This article synthesizes findings from multiple studies to provide a comprehensive overview of the biological activity of this compound.

Chemical Structure and Derivatives

This compound belongs to a class of compounds characterized by the presence of an aniline moiety attached to a phenylacetic acid structure. The general formula can be represented as:

The biological activities of this compound can vary significantly based on structural modifications, which influence its pharmacokinetic and pharmacodynamic properties.

Anti-inflammatory Activity

One of the prominent biological activities of this compound derivatives is their anti-inflammatory effects. Research indicates that these compounds inhibit key enzymes involved in the inflammatory response, such as phospholipase A2 (PLA2) and lipoxygenase. For instance, a study demonstrated that novel derivatives effectively inhibited PLA2 activity, which is crucial for the metabolism of arachidonic acid into pro-inflammatory mediators like leukotrienes .

Table 1: Biological Activities of this compound Derivatives

Analgesic Properties

This compound has also been shown to possess analgesic properties. In vivo studies indicated that certain derivatives exhibit significant analgesic activity comparable to established analgesics like diclofenac. These compounds were evaluated using the acetic acid-induced writhing test, demonstrating their efficacy in reducing pain responses .

Cytoprotective Effects

The cytoprotective potential of this compound derivatives has been highlighted in studies focusing on gastric mucosal protection. These compounds were found to inhibit the induction of gastric mucosal lesions, suggesting their protective effects may be linked to the inhibition of lipid peroxidation processes within the gastric mucosa .

Anticancer Activity

Recent investigations have unveiled the anticancer properties of this compound derivatives. For example, compounds synthesized with specific modifications demonstrated potent antiproliferative effects against various cancer cell lines by inhibiting tubulin polymerization . The structure-activity relationship (SAR) studies indicated that electron-donating groups on the phenyl ring significantly enhance anticancer activity .

Case Study: Antiproliferative Activity

In a specific study, a derivative with a para-methyl substitution on the phenyl ring exhibited an IC50 value of 0.75 µM against several cancer cell lines. This potency is indicative of its potential as a therapeutic agent in oncology .

Q & A

Q. What are the optimal synthetic routes for preparing anilino(phenyl)acetic acid derivatives?

- Methodological Answer : this compound derivatives can be synthesized via nucleophilic substitution or coupling reactions. For example, derivatives like 3,5-bis(trifluoromethyl)anilino(oxo)acetic acid (Product Code: 806420) are synthesized using pre-weighed potassium phosphate vials and regioselective coupling agents to minimize side reactions . Key steps include:

- Reagent Preparation : Use anhydrous solvents to avoid hydrolysis.

- Coupling Conditions : Optimize temperature (typically 0–25°C) and stoichiometry to enhance yield.

- Purification : Employ column chromatography with silica gel or reverse-phase HPLC.

- Data Table : Common Reagents and Conditions

| Reagent | Solvent | Temperature | Yield (%) | Reference |

|---|---|---|---|---|

| Potassium phosphate | DMF | 25°C | 60–75 | |

| DBz linker | THF | 0°C | 50–65 |

Q. How is this compound characterized using spectroscopic techniques?

- Methodological Answer : Structural confirmation relies on ¹H/¹³C NMR for aromatic proton/environment analysis and LC/MS for molecular ion detection. For example:

- LC/MS : Hydroquinoid derivatives of this compound show [M−H]⁻ peaks at m/z 427.1 and 485.1, with retention times correlating to substituent polarity .

- NMR : Aromatic protons appear as multiplet signals between δ 6.8–7.5 ppm, while the acetic acid backbone shows a singlet near δ 3.7 ppm .

Advanced Research Questions

Q. How can regioselectivity challenges during synthesis of this compound derivatives be mitigated?

- Methodological Answer : Regioselectivity issues arise due to competing reactions between aromatic amines and electrophilic groups. Strategies include:

- Protecting Groups : Temporarily block reactive sites (e.g., using tert-butyloxycarbonyl [Boc]) to direct coupling to the desired anilino position .

- Computational Modeling : Use density functional theory (DFT) to predict reactive sites based on electron density maps .

- Case Study : Derivatives like 2-fluoro-6-(piperidine-1-sulfonyl)anilino(oxo)acetic acid (Product Code: 805491) achieve >90% regioselectivity by pre-sulfonating the piperidine group to sterically hinder undesired positions .

Q. What enzymatic strategies enable functionalization of this compound?

- Methodological Answer : Laccase-catalyzed derivatization introduces sulfonamide or sulfone groups. For example, laccase from Trametes versicolor oxidizes this compound to generate quinoid structures (e.g., 5c1 and 5d1), confirmed via LC/MS fragmentation patterns .

- Protocol :

Substrate Preparation : Dissolve the compound in acetate buffer (pH 5.0).

Enzymatic Reaction : Add laccase (0.5 U/mL) and incubate at 37°C for 24 hours.

Product Isolation : Use SPE cartridges for hydroquinoid/quinoid separation.

Q. How are metabolites of this compound identified in biological systems?

- Methodological Answer : Metabolites like 2-[2-(2,6-dichloro-4-sulfooxyanilino)phenyl]acetic acid are detected via high-resolution mass spectrometry (HRMS) and stable isotope tracing :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.